molecular formula C15H22N2O3 B7933232 (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide

Cat. No.: B7933232
M. Wt: 278.35 g/mol
InChI Key: XZZPDTIFKKULCC-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[1,4]dioxin moiety, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation, Curtius rearrangement, and subsequent hydrolysis and salification . The overall yield of this process can be optimized by carefully selecting solvents and reaction temperatures to minimize side reactions and improve product purity.

Industrial Production Methods

For large-scale production, the synthesis process can be adapted to industrial conditions by using continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzo[1,4]dioxin moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions mentioned above typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the original compound.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The unique structure of this compound suggests potential therapeutic applications, such as in the development of new drugs for neurological disorders or cancer.

    Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3,N-dimethyl-butyramide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique biological properties and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10(2)13(16)15(18)17(3)9-11-5-4-6-12-14(11)20-8-7-19-12/h4-6,10,13H,7-9,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZPDTIFKKULCC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C2C(=CC=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=C2C(=CC=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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